6-Bromo-2-difluoromethoxy-3-nitrotoluene
Overview
Description
6-Bromo-2-difluoromethoxy-3-nitrotoluene is an organic compound with the molecular formula C8H6BrF2NO3 It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with bromine, difluoromethoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-difluoromethoxy-3-nitrotoluene typically involves multiple steps:
Difluoromethoxylation: The substitution of a hydrogen atom with a difluoromethoxy group.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or a bromine source in the presence of a catalyst. Difluoromethoxylation often involves the use of difluoromethyl ether and a base. Nitration typically requires a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-difluoromethoxy-3-nitrotoluene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or nitro group can be substituted with other functional groups.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the bromine or nitro group.
Reduction: 6-Bromo-2-difluoromethoxy-3-aminotoluene.
Scientific Research Applications
6-Bromo-2-difluoromethoxy-3-nitrotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-2-difluoromethoxy-3-nitrotoluene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and nitro groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-difluoromethoxy-2-nitrotoluene
- 6-Bromo-3-difluoromethoxy-2-nitrotoluene
Uniqueness
6-Bromo-2-difluoromethoxy-3-nitrotoluene is unique due to the specific positioning of its substituents, which can significantly influence its chemical properties and reactivity. The presence of both bromine and difluoromethoxy groups makes it a valuable intermediate for synthesizing other complex molecules .
Properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)-2-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-5(9)2-3-6(12(13)14)7(4)15-8(10)11/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZLIJQDHZNXAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC(F)F)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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